3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid
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Overview
Description
3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid typically involves the protection of the amine group in diazepane with a tert-butoxycarbonyl group. One common method involves the reaction of diazepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can result in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, including enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-[4-(Tert-butoxycarbonyl)piperazin-1-yl]propanoic acid: Similar structure but contains a piperazine ring instead of a diazepane ring.
tert-Butyloxycarbonyl-protected amino acids: Share the Boc protecting group but differ in the amino acid backbone
Uniqueness
3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties. The presence of the Boc group allows for selective protection and deprotection, making it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-4-6-14(9-10-15)8-5-11(16)17/h4-10H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUVNKBILZAHRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594839 |
Source
|
Record name | 3-[4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874801-64-6 |
Source
|
Record name | 3-[4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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